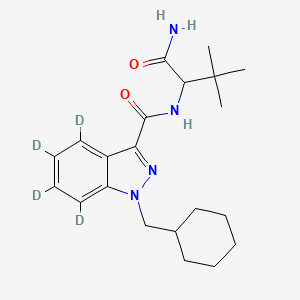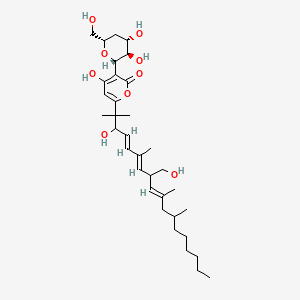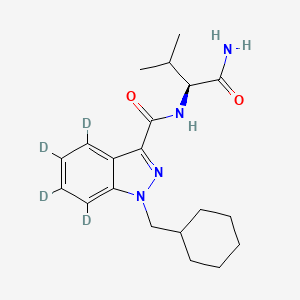
AB-CHMINACA-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-CHMINACA-d4 is a synthetic cannabinoid receptor modulator. It is an isotopically labeled analog of AB-CHMINACA, which is used as an internal standard for the quantification of AB-CHMINACA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . AB-CHMINACA itself is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been found in various herbal blends marketed as legal alternatives to cannabis .
Métodos De Preparación
The synthesis of AB-CHMINACA-d4 involves the incorporation of deuterium atoms into the molecular structure of AB-CHMINACAThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium .
Industrial production methods for this compound are similar to those used for other synthetic cannabinoids. These methods involve large-scale chemical synthesis in controlled environments to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control .
Análisis De Reacciones Químicas
AB-CHMINACA-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclohexylmethyl group, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the carbonyl group in the valine-derived side chain.
Substitution: Substitution reactions can occur at the indazole core, leading to the formation of different analogs
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated, reduced, or substituted analogs of this compound .
Aplicaciones Científicas De Investigación
AB-CHMINACA-d4 is primarily used in scientific research as an analytical reference standard. Its applications include:
Chemistry: Used in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids in various matrices.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids.
Medicine: Utilized in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Industry: Applied in quality control processes for the production of synthetic cannabinoids and related compounds
Mecanismo De Acción
AB-CHMINACA-d4, like its parent compound AB-CHMINACA, exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .
Comparación Con Compuestos Similares
AB-CHMINACA-d4 is similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and ADB-CHMINACA. These compounds share a common indazole core and similar side chains, but differ in the substituents attached to the indazole ring. For example:
AB-FUBINACA: Contains a fluorobenzyl group instead of the cyclohexylmethyl group found in AB-CHMINACA.
AB-PINACA: Has a pentyl group instead of the cyclohexylmethyl group.
ADB-CHMINACA: Contains a tert-butyl group instead of the cyclohexylmethyl group
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry .
Propiedades
Fórmula molecular |
C20H28N4O2 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D |
Clave InChI |
KJNZIEGLNLCWTQ-VPJWBNDVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)N[C@@H](C(C)C)C(=O)N)[2H])[2H] |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



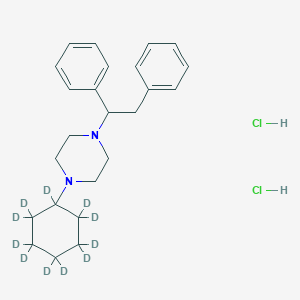
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)

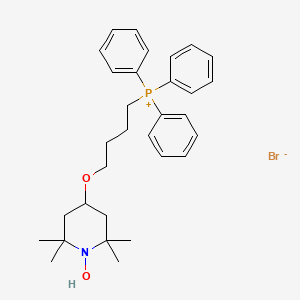
![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)

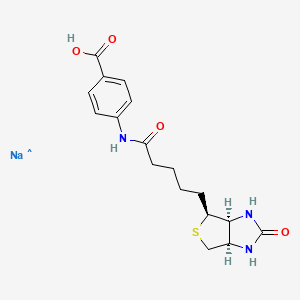


![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)
